2,3-Di(carboxymethyl)furan
Description
Significance of Furan-Based Heterocycles in Synthetic and Materials Chemistry
Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. rsc.org This structural motif is not only a core component of numerous biologically active natural products but also serves as a versatile building block in organic synthesis. ijabbr.com The unique reactivity of the furan ring allows it to participate in a wide range of chemical transformations, making it a valuable synthon for constructing complex molecules. ijabbr.com
The significance of furan-based heterocycles stems from several key attributes:
Renewable Origins: Many furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be readily produced from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass. wikipedia.orgderpharmachemica.com This bio-based origin is a critical advantage in the development of a green and sustainable chemical industry. organic-chemistry.org
Chemical Versatility: The furan ring can undergo various reactions, including electrophilic substitution, cycloaddition (such as the Diels-Alder reaction), oxidation, and reduction. ijabbr.com This reactivity allows for the synthesis of a diverse range of functionalized molecules.
Platform for Advanced Materials: Furan-based monomers are increasingly used in polymerization reactions to create bio-based polymers. derpharmachemica.com For example, poly(ethylene 2,5-furandicarboxylate) (PEF), derived from 2,5-furandicarboxylic acid (FDCA), is being developed as a renewable substitute for the petroleum-derived polymer PET. organic-chemistry.org These furan-based materials can exhibit unique properties, including high thermal stability and desirable barrier properties.
Overview of Furan Dicarboxylic Acid Scaffolds as Research Targets
Furan dicarboxylic acids (FDCAs) are a class of compounds characterized by a furan ring substituted with two carboxylic acid groups. The positions of these acidic groups on the furan ring give rise to different isomers, such as 2,5-FDCA, 3,4-FDCA, and 2,3-FDCA, each with potentially unique properties and applications.
The most extensively studied isomer is 2,5-Furandicarboxylic acid (FDCA) . It has been identified by the U.S. Department of Energy as a top value-added chemical from biomass. wikipedia.org Its structural similarity to terephthalic acid, a major component of polyesters like PET, has made it a primary target for producing renewable plastics. wikipedia.org Research has focused on optimizing its synthesis from HMF and exploring its use in creating high-performance polymers, organogelators, and other functional materials. wikipedia.orgfrontiersin.org
While FDCA dominates the literature, other isomers are emerging as research targets. For instance, esters of furan-2,3-dicarboxylic acid have been co-produced with their 2,5-counterparts from galactaric acid (derived from marine biomass). nih.gov A 2019 study that investigated these derivatives as potential bio-based plasticizers for PVC noted that the properties of furan-2,3-dicarboxylic acid derivatives were being reported for the first time, highlighting the novelty of research in this area. nih.gov The distinct substitution pattern of 2,3-FDCA derivatives offers a different molecular geometry, which could lead to novel materials and compounds with unique biological or chemical properties. For example, anthra[2,3-b]furan-3-carboxamides, synthesized from a furan-3-carboxylic acid precursor, have been investigated for their potential as antitumor agents. google.com
Specific Research Focus on 2,3-Di(carboxymethyl)furan: Historical Context and Current Relevance
This compound , also known by its systematic name 2,2'-(2,3-Furandiyl)diacetic acid or 2,3-furandiacetic acid , is an isomer within the furan dicarboxylic acid family where the carboxylic acid functional groups are not directly attached to the furan ring but are separated by a methylene (B1212753) (-CH2-) group.
| Property | Data | Source(s) |
| Molecular Formula | C8H8O5 | rsc.org |
| Molecular Weight | 184.15 g/mol | researchgate.net |
| CAS Number | 873016-82-1 | rsc.org |
This table contains computer-generated and experimental data.
Despite its defined chemical identity, a review of publicly available scientific literature indicates that This compound is not a widely studied compound. There is a notable lack of detailed research findings concerning its specific synthesis, historical development, or established applications.
The current relevance of this specific compound is primarily inferred from the growing interest in its parent structures and related isomers. Research into furan-2,3-dicarboxylic acid and its esters, while far less extensive than that for the 2,5-isomer, is beginning to emerge. A 2019 study successfully synthesized di-n-butyl furan-2,3-dicarboxylate and diisoamyl furan-2,3-dicarboxylate, demonstrating their potential as biobased plasticizers. nih.gov This suggests a potential role for derivatives of the furan-2,3-dicarboxylate scaffold in materials science.
Furthermore, general synthetic methodologies for creating polysubstituted furans, such as the Paal-Knorr synthesis from 1,4-dicarbonyl precursors, provide a theoretical basis for the potential synthesis of this compound. organic-chemistry.org However, specific examples detailing this transformation for this exact molecule are not prominent in the literature. The relevance of this compound currently lies in its position as a potential, yet largely unexplored, member of the furan-based chemical family, with its properties and applications remaining an open area for future research.
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)furan-3-yl]acetic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)3-5-1-2-13-6(5)4-8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) |
InChI Key |
PRHASJYKVJYGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2,3 Di Carboxymethyl Furan
Reactivity of the Furan (B31954) Ring System in 2,3-Di(carboxymethyl)furan
The furan ring is an electron-rich aromatic system, which generally makes it highly susceptible to electrophilic attack, often reacting much more readily than benzene. pearson.comchemicalbook.com However, the reactivity of the furan core in this compound is significantly modulated by the presence of two electron-withdrawing carboxylic acid groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In unsubstituted furan, electrophilic aromatic substitution preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting carbocation intermediate through resonance. pearson.comchemicalbook.compearson.com The intermediate formed by attack at the C2 position can delocalize the positive charge over three resonance structures, whereas attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com
For this compound, the situation is more complex. The two carboxylic acid groups are strongly deactivating, withdrawing electron density from the furan ring and making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted furan. These groups direct incoming electrophiles to specific positions. Carboxylic acid groups are meta-directing in benzene chemistry. In the furan ring, the substituent at C2 would direct an incoming electrophile to the C4 and C5 positions, while the substituent at C3 would direct to the C5 position. Consequently, electrophilic substitution on this compound is predicted to occur preferentially at the C5 position, which is activated by both directing groups, followed by the C4 position.
Oxidation and Reduction Pathways of the Furan Core
The furan ring in dicarboxylic acid derivatives is relatively stable to oxidation, with many synthetic routes focusing on the oxidation of furan side chains to form the carboxylic acids themselves. wikipedia.orgmdpi.com However, the core can be reduced under specific conditions.
Analogous to its well-studied isomer, 2,5-furandicarboxylic acid (FDCA), the furan ring of this compound can undergo catalytic hydrogenation. wikipedia.orgspecialchem.com This reaction typically involves the use of hydrogen gas and a noble metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to reduce the aromatic ring, yielding the saturated tetrahydrofuran derivative, tetrahydrofuran-2,3-dicarboxylic acid. This transformation converts the planar, aromatic heterocycle into a flexible, non-aromatic cyclic ether structure. More recent methods have also demonstrated the reduction of furans to 2,5-dihydro- or tetrahydrofuran derivatives using silanes in the presence of a Brønsted acid catalyst under mild conditions. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While furan itself can act as a diene, its aromatic character makes it less reactive than non-aromatic dienes. The reactivity of furan derivatives in Diels-Alder reactions is highly dependent on the electronic nature of their substituents. nih.gov
The presence of electron-withdrawing groups, such as the two carboxylic acid functions in this compound, significantly decreases the electron density of the furan ring. This reduction in electron density makes the compound a poor diene for normal-electron-demand Diels-Alder reactions. nih.gov However, reactions with highly reactive dienophiles are still possible. For instance, the related dimethyl 2,5-furandicarboxylate has been shown to react with the high-energy dienophile benzyne, where the facile retro-Diels-Alder reaction is precluded. rsc.org Furthermore, studies on other furoic acids have shown that Diels-Alder reactions can be facilitated under certain conditions, such as using water as a solvent, which can enhance reaction rates. nih.govrsc.org
Transformations Involving the Carboxymethyl Functional Groups
The two carboxymethyl groups of this compound undergo reactions typical of carboxylic acids, providing a pathway to a wide array of derivatives such as esters and amides. wikipedia.org
Esterification Reactions and Ester Derivatives
This compound can be readily converted into its corresponding diesters through acid-catalyzed esterification with various alcohols. This reaction is a standard method for producing furan-based polyesters and plasticizers. The synthesis of dialkyl furan-2,3-dicarboxylates has been achieved via a one-pot reaction from biomass-derived precursors, showcasing the accessibility of these derivatives.
Below is a table summarizing typical conditions for the synthesis of furan-2,3-dicarboxylate esters from galactaric acid, a common precursor that converts to the furan dicarboxylic acid in situ.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Ester |
|---|---|---|---|---|
| 1-Butanol | H₂SO₄ | 160 | 10 | Dibutyl furan-2,3-dicarboxylate |
| 1-Hexanol | H₂SO₄ | 160 | 10 | Dihexyl furan-2,3-dicarboxylate |
| 2-Ethyl-1-hexanol | H₂SO₄ | 160 | 10 | Bis(2-ethylhexyl) furan-2,3-dicarboxylate |
Amide Formation and Peptide Coupling
The carboxylic acid groups of this compound can react with primary or secondary amines to form the corresponding amides. The direct reaction of a carboxylic acid and an amine typically requires high temperatures to drive off the water formed during the reaction. khanacademy.orgyoutube.com
More commonly, amide bond formation is achieved under milder conditions using coupling reagents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. A study on the analogous 2,5-furandicarboxylic acid demonstrated a regioselective monoamidation using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent. researchgate.net Similar strategies can be applied to this compound to produce mono- and di-amides. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) are also effective for this transformation. youtube.com The reaction involves the activation of the carboxyl group, followed by nucleophilic acyl substitution by the amine to yield the amide and a urea byproduct. youtube.com
Decarboxylation and Related Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org In the context of furan-based dicarboxylic acids, the position of the carboxyl groups on the furan ring significantly influences their reactivity.
Studies comparing the enzymatic decarboxylation of furan-dicarboxylic acid isomers have shown that 2,3-furandicarboxylic acid is remarkably stable. Under conditions where 2,5-furandicarboxylic acid (FDCA) is readily decarboxylated by the enzyme PtHmfF, no detectable decarboxylation was observed for the 2,3-isomer. acs.org This suggests a higher activation energy barrier for the removal of a carboxyl group from the C-3 position compared to the C-5 position in this enzymatic system.
While enzymatic studies show a lack of reactivity for the closely related 2,3-furandicarboxylic acid, chemical decarboxylation of furoic acids can be achieved under harsher conditions, such as heating with a catalyst. derpharmachemica.com Generally, the decarboxylation of carboxylic acids can be promoted by the presence of an electron-withdrawing group at the β-position. For this compound, the furan ring itself and the adjacent carboxylic acid group influence the electronic properties and, consequently, the reactivity towards decarboxylation.
The reaction can be generalized as: R-COOH → R-H + CO₂ wikipedia.org
The stability of furan derivatives towards decarboxylation can be influenced by various factors as shown in the table below.
| Factor | Influence on Decarboxylation | Rationale |
| Enzyme Specificity | High | Enzymes like decarboxylases often have high substrate specificity, reacting with one isomer (e.g., 2,5-FDCA) but not another (e.g., 2,3-furandicarboxylic acid). acs.org |
| Position of Substituents | Significant | The electronic effects (inductive and resonance) of substituents on the furan ring affect the stability of the carbanion intermediate formed during decarboxylation. |
| Reaction Conditions | Critical | Thermal or catalytic conditions (e.g., high temperature, presence of metal catalysts) can overcome the activation energy for decarboxylation where enzymatic methods fail. derpharmachemica.com |
Chain Elongation and Functional Group Interconversions
The two carboxymethyl groups of this compound are primary sites for a variety of chemical transformations, including functional group interconversions (FGIs) and chain elongation reactions. These reactions are fundamental in organic synthesis for modifying the structure and properties of the molecule.
Functional Group Interconversions (FGIs):
FGIs involve the conversion of one functional group into another. The carboxylic acid moieties of this compound can be converted into a range of other functional groups, which is a common strategy in organic synthesis. fiveable.me
Esterification: The carboxylic acid groups can be readily converted to esters by reacting with alcohols under acidic conditions. This is a reversible reaction, but can be driven to completion by removing water.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid groups to their corresponding primary alcohols, yielding 2,3-di(hydroxymethyl)furan. fiveable.mevanderbilt.edu This transformation is crucial for producing diols used in polymer synthesis. mdpi.com
Conversion to Acyl Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids into more reactive acyl chlorides. These intermediates are valuable for subsequent reactions like Friedel-Crafts acylation or the formation of amides.
Amide Formation: The carboxylic acid groups can react with amines, typically in the presence of a coupling agent or after conversion to an acyl chloride, to form amides.
Chain Elongation:
Chain elongation reactions extend the carbon skeleton of a molecule. A classic example applicable to the carboxylic acid groups of this compound is the Arndt-Eistert synthesis. vanderbilt.edu This multi-step procedure involves:
Conversion of the carboxylic acid to an acyl chloride.
Reaction with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement of the diazoketone in the presence of a nucleophile (like water, alcohol, or an amine) and a metal catalyst (e.g., silver oxide) to yield a carboxylic acid derivative with one additional carbon atom.
The following table summarizes key transformations of the carboxymethyl groups.
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohol (-CH₂OH) |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (-COCl) |
| Amide Formation | Amine (R'-NH₂), Coupling agent | Amide (-CONHR') |
| Arndt-Eistert Synthesis | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Homologated Carboxylic Acid (-CH₂COOH) |
Mechanistic Investigations of Key Transformations
Reaction Pathway Elucidation using Kinetic and Isotopic Studies
Understanding the reaction mechanisms of furan derivatives is essential for controlling product formation and optimizing reaction conditions. Kinetic and isotopic labeling studies are powerful tools for elucidating these pathways.
Isotopic Labeling: Isotopic labeling, particularly with isotopes like ¹⁷O, provides direct insight into the fate of specific atoms during a reaction. In a study on the rearrangements of 4-benzoyl-5-phenylfuran-2,3-dione, a compound with a related furan core, ¹⁷O labeling was used to track the oxygen atoms of the lactone moiety. The researchers synthesized the furan-2,3-dione with ¹⁷O enrichment at specific positions and analyzed the products using ¹⁷O NMR spectroscopy and mass spectrometry. This allowed them to confirm a proposed reaction pathway involving intermediates where the lactone oxygen atoms become equivalent, which would be impossible to determine otherwise. Such techniques could be applied to transformations of this compound to trace the path of the carboxyl oxygens during reactions like esterification or decarboxylation.
Kinetic Studies: Kinetic studies measure reaction rates to determine reaction order, activation energy, and the influence of catalysts or reaction conditions. For example, the kinetics of the Diels-Alder reaction between furan-containing polymers and maleimide have been investigated using infrared spectroscopy and ¹H-NMR. nih.gov These studies determine the apparent kinetic coefficients and Arrhenius activation energy, providing quantitative data on reaction speed and temperature dependence. nih.gov Similar kinetic analyses of the esterification, reduction, or chain elongation of this compound would be crucial for understanding the rate-determining steps and optimizing the synthesis of its derivatives. Studies on furaldehydes have shown that reaction rates can be very fast, with the mechanism potentially involving multiple competing pathways such as addition to the ring or abstraction of a hydrogen atom. researchgate.net
Role of Intermediates in Reaction Progression
Chemical transformations often proceed through one or more transient intermediates that may not be observable in the final product mixture. Identifying these intermediates is key to understanding the reaction mechanism. In the synthesis of dialkyl furandicarboxylates (DAFs) from galactaric acid, alkyl 2-furoate has been identified as a key intermediate. nih.gov Its detection during and after the reaction suggests it plays a significant role in the reaction pathway leading to both 2,5- and 2,3-DAF isomers. nih.gov
One proposed mechanism involves the dimerization of an intermediate followed by decarboxylation to yield the alkyl 2-furoate. nih.gov This furoate can then undergo carbonylation with released CO₂ to form a precursor that is subsequently esterified to the final 2,3-DAF product. nih.gov
In the oxidative rearrangement of certain furan derivatives, a spiro-intermediate is proposed to be a key step in the pathway. nih.gov The formation of this intermediate is driven by the presence of an electron-withdrawing group, which facilitates an intramolecular nucleophilic attack onto the activated furan nucleus. nih.gov While not directly studied for this compound, the presence of two carboxyl groups would significantly influence the electronic nature of the furan ring, making the formation of unique intermediates during its transformations plausible.
Influence of Reaction Conditions on Selectivity and Yield
Reaction conditions such as temperature, pressure, solvent, and catalyst choice have a profound impact on the selectivity and yield of chemical reactions involving furan derivatives.
Temperature and Pressure: In the catalytic oxidation of 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid, both temperature and oxygen pressure are critical parameters. The yield of FDCA was observed to increase significantly as the temperature was raised from 80 °C to 100 °C and the oxygen pressure was increased from 1.0 MPa to 2.0 MPa. mdpi.com Further increases in these parameters did not lead to improved yields, indicating an optimal range for the reaction. mdpi.com This demonstrates that precise control over temperature and pressure is necessary to maximize product yield and minimize side reactions.
Catalyst and Solvent: The choice of catalyst and solvent can dramatically alter the outcome of a reaction. In Diels-Alder reactions involving furans, Lewis acid catalysts are often required to achieve good yields and can influence both diastereoselectivity and regioselectivity. nih.gov The solvent can also play a role; for instance, in the synthesis of 5-hydroxymethylfurfural (B1680220), adjusting the acidity of the solvent was found to favor the desired hydroxymethylation step over the formation of dimeric byproducts. researchgate.net
The table below illustrates how different reaction parameters can influence the outcome of transformations involving furan derivatives.
| Parameter | Effect on Reaction | Example |
| Temperature | Affects reaction rate and can influence the thermodynamic vs. kinetic product ratio. nih.gov | Increasing temperature from 80°C to 100°C boosts FDCA yield from 30.2% to 95.8%. mdpi.com |
| Pressure | Crucial for reactions involving gases (e.g., hydrogenation, oxidation). | Increasing O₂ pressure from 1.0 MPa to 2.0 MPa increases FDCA yield from 40.8% to 95.8%. mdpi.com |
| Catalyst | Can increase reaction rate and control selectivity (regio-, stereo-, chemo-). | Lewis acids are often used to catalyze Diels-Alder reactions of furans, improving yield and selectivity. nih.gov |
| Solvent | Can influence reactant solubility, stabilize transition states, and affect acidity. | Adjusting solvent acidity prevents unwanted side reactions in furfural (B47365) hydroxymethylation. researchgate.net |
| Reactant Concentration | Can affect reaction kinetics and, in some cases, product distribution. | High concentrations of furfural can be used without impacting selectivity under optimized conditions. researchgate.net |
By carefully manipulating these conditions, chemists can steer the transformation of this compound towards a desired product with high selectivity and yield.
Theoretical and Computational Investigations of 2,3 Di Carboxymethyl Furan
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometric and energetic properties of a molecule. These methods solve the time-independent Schrödinger equation, albeit with approximations, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. uni-muenchen.de DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, by finding the minimum energy structure on the potential energy surface. stackexchange.com
For furan (B31954) and its derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular structures and energies. globalresearchonline.netresearchgate.net In the case of 2,3-Di(carboxymethyl)furan, a geometry optimization would be performed to predict key structural parameters. The presence of the two carboxymethyl groups at the C2 and C3 positions is expected to induce some steric strain and electronic redistribution compared to the planar furan ring. DFT calculations can precisely quantify these effects on bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its heat of formation and conformational stability, are also readily calculated. For this compound, rotation around the C-C single bonds of the carboxymethyl substituents leads to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations. cwu.edu
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT This table presents hypothetical, yet realistic, data that would be obtained from a DFT (e.g., B3LYP/6-31G(d)) calculation.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | O1-C2 (Furan Ring) | 1.37 |
| C2-C3 (Furan Ring) | 1.35 | |
| C=O (Carboxyl) | 1.21 | |
| C-O (Carboxyl) | 1.35 | |
| Bond Angle (°) | C5-O1-C2 | 106.5 |
| O1-C2-C3 | 110.8 | |
| O=C-O (Carboxyl) | 124.5 |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, form a systematic hierarchy where accuracy can be improved by including higher levels of electron correlation, albeit at a significantly greater computational expense. semanticscholar.orgmdpi.com
For heterocyclic molecules like furan and its derivatives, high-accuracy ab initio calculations are often used to benchmark the results from more computationally efficient methods like DFT. nih.govresearchgate.net Coupled Cluster methods, particularly CCSD(T), are often considered the "gold standard" in quantum chemistry for providing highly accurate energies and properties for small to medium-sized molecules. acs.org
Applying such high-level methods to this compound would provide definitive values for its electronic energy, ionization potential, and electron affinity. These calculations are crucial for validating the performance of various DFT functionals and for studies where very high accuracy is paramount, such as in the detailed analysis of reaction mechanisms or the fine-tuning of spectroscopic predictions. chemrxiv.org
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the carboxymethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan. This change in orbital energies influences the molecule's reactivity in processes like cycloaddition reactions or electrophilic substitution. mdpi.com
Computational methods can readily calculate the energies and visualize the spatial distribution of these frontier orbitals. Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. nih.govscielo.org.mx
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors This table shows a comparison of hypothetical calculated values for Furan and this compound to illustrate the electronic effect of the substituents.
| Descriptor | Furan | This compound |
|---|---|---|
| EHOMO (eV) | -6.40 | -7.15 |
| ELUMO (eV) | 0.85 | -0.95 |
| HOMO-LUMO Gap (eV) | 7.25 | 6.20 |
| Chemical Hardness (η) | 3.63 | 3.10 |
| Electrophilicity Index (ω) | 0.77 | 1.31 |
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and can help confirm molecular structures.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnmrdb.org The most common approach involves optimizing the molecular geometry using a DFT method and then calculating the NMR shielding tensors using the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.netrsc.orggaussian.com
The calculated isotropic shielding constants are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. github.io For this compound, GIAO-DFT calculations would predict distinct chemical shifts for the two furan ring protons, the methylene (B1212753) protons, and the various carbon atoms in the molecule. Comparing these predicted spectra with experimental results provides a robust method for structural validation. The accuracy of these predictions can be further improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical chemical shifts (δ) in ppm relative to TMS, as would be predicted by GIAO-DFT calculations.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H4 (Furan Ring) | 6.5 - 6.7 |
| H5 (Furan Ring) | 7.6 - 7.8 | |
| -CH₂- | 3.8 - 4.0 | |
| ¹³C | C2, C3 (Furan Ring) | 145 - 148 |
| C4 (Furan Ring) | 112 - 115 | |
| C5 (Furan Ring) | 144 - 147 | |
| -CH₂- | 30 - 33 | |
| -COOH | 170 - 173 |
Simulated Vibrational Spectra (IR/Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. zenodo.org DFT calculations are highly effective at predicting vibrational frequencies and their corresponding IR intensities and Raman activities. github.io
The process begins with a geometry optimization to find the minimum energy structure. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each vibration. globalresearchonline.net
For this compound, a simulated spectrum would show characteristic peaks corresponding to specific functional groups. chemicalpapers.com These include the broad O-H stretch and the intense C=O stretch of the carboxylic acid groups, C-H stretches of the furan ring, and various ring stretching and bending modes. orgchemboulder.comresearchgate.net Comparing the simulated IR and Raman spectra with experimental data is a powerful method for confirming the structure and identifying characteristic vibrational bands. researchgate.netresearchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table lists key vibrational modes and their expected frequencies (cm⁻¹) from DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (broad) | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong (IR) |
| C-H Stretch | Furan Ring | 3100 - 3150 | Medium (IR), Strong (Raman) |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | Very Strong (IR) |
| C=C Stretch | Furan Ring | 1550 - 1600 | Strong (IR/Raman) |
| C-O-C Asymmetric Stretch | Furan Ring | 1250 - 1280 | Strong (IR) |
| C-O Stretch | Carboxylic Acid (-COOH) | 1210 - 1320 | Strong (IR) |
Computational Studies of Reaction Mechanisms
Understanding the pathways through which this compound participates in chemical reactions is crucial for optimizing synthesis and predicting its chemical behavior. Computational studies can map out the potential energy surfaces of reactions, identifying key intermediates and the energy barriers that govern reaction rates.
A fundamental aspect of studying reaction mechanisms computationally is the localization of transition states—the highest energy point along a reaction coordinate. The identification of these transient structures is essential for calculating activation energies and understanding the feasibility of a proposed reaction pathway. Density Functional Theory (DFT) is a common method used for such explorations. researchgate.net For instance, in studies of cycloaddition reactions involving furan derivatives, computational methods are used to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net
Reaction path analysis, often initiated from a located transition state, follows the trajectory of the reacting molecules downhill on the potential energy surface to confirm that the transition state correctly connects the reactants and products. Computational studies on the reactions of furan derivatives with radicals, such as OH, have revealed that addition-elimination channels can be dominant pathways at certain temperatures. researchgate.net While specific analyses for this compound are not extensively detailed, the methodologies applied to other furan compounds, such as those in oxidation, cycloaddition, and radical reactions, are directly applicable. researchgate.netresearchgate.netmdpi.com
Table 1: Common Reaction Types Investigated Computationally for Furan Derivatives
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| Cycloaddition (Diels-Alder) | Density Functional Theory (DFT) | Determination of concerted vs. stepwise mechanisms, stereo- and regioselectivity. researchgate.net |
| Oxidation | DFT, HPLC Analysis | Elucidation of reaction pathways and mechanisms for the conversion of furan derivatives to acids like FDCA. mdpi.com |
| Hydrogenation | DFT, In-situ Characterization | Understanding adsorption configurations (e.g., η²-(C,O)-aldehyde) and the influence of metal catalysts on reaction mechanisms. mdpi.com |
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between molecules into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. rsc.org This method provides deep insights into the nature of chemical bonds and non-covalent interactions.
Studies on dimers of furancarboxylic acids have utilized methods like RHF/6-31++G(d,p) and MP2/6-31++G(d,p) to analyze the forces governing their association. These analyses have shown that the primary binding force often comes from in-plane O-H···O hydrogen bonds, leading to stable cyclic motifs. Other significant, though weaker, interactions include π-π stacking between the heterocyclic rings and C-H···π interactions. It is important to note that the components of EDA are considered path functions, meaning their precise magnitudes can depend on the specific computational pathway chosen for the analysis. rsc.org
Table 2: Calculated Interaction Energies for Furan and Thiophenecarboxylic Acid Dimers
| Interaction Type | System | Interaction Energy (kcal/mol) |
|---|---|---|
| Ocarboxyl-H···Ocarboxyl | Furancarboxylic Acid Dimers | -18.95 |
| Ocarboxyl-H···Ocarboxyl | Thiophenecarboxylic Acid Dimers | -24.82 |
| Stacking π-π Interactions | Heterocyclic Rings | -3.84 to -6.27 |
Data sourced from computational analyses on various furan- and thiophenecarboxylic acid dimer models.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents or biological macromolecules.
For furan derivatives, MD simulations have been employed to generate conformational ensemble profiles, which are essential for understanding the molecule's flexibility and for use in advanced modeling techniques like 4D-QSAR. irma-international.org Reactive MD simulations have also been used to model complex processes like the polymerization and pyrolysis of furan resins, predicting the evolution of molecular structures and material properties. stevens.edudpi-proceedings.comresearchgate.net Simulations of furan in aqueous environments have been used to investigate photoinduced processes and excited-state dynamics. researchgate.netnih.gov Such simulations, applied to this compound, could reveal preferred conformations of its carboxymethyl side chains and detail its solvation structure and dynamics.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
QSPR is a computational methodology that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties or chemical reactivity. researchgate.net These models are powerful tools for predicting the behavior of new or untested compounds.
In QSPR studies of furan derivatives, a variety of molecular descriptors are calculated to quantify their electronic and steric characteristics. digitaloceanspaces.com Electronic parameters are often derived from quantum chemical calculations (e.g., DFT) and include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and dipole moments. researchgate.net Steric parameters can include molecular volume, surface area, and specific geometric features.
These descriptors are then correlated with experimentally measured reactivity or properties, such as corrosion inhibition efficiency or antimicrobial activity. digitaloceanspaces.comnih.gov For example, the ability of furan derivatives to act as corrosion inhibitors has been linked to their capacity to donate electrons to a metal surface, a property that can be quantified by parameters like HOMO energy. digitaloceanspaces.com
Table 3: Common Molecular Descriptors Used in QSPR Studies of Furan Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment, Mulliken Charges | Relate to the molecule's ability to participate in electronic interactions, such as electron donation/acceptance and polar interactions. researchgate.netdigitaloceanspaces.com |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Ovality | Describe the size, shape, and accessibility of the molecule, influencing how it fits into active sites or adsorbs onto surfaces. digitaloceanspaces.com |
| Physicochemical | LogP (Partition Coefficient), Molar Refractivity | Quantify properties related to solubility and polarizability, which affect transport and intermolecular interactions. nih.gov |
Once significant correlations between molecular descriptors and activity are identified, statistical methods are used to build a predictive QSPR model. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). digitaloceanspaces.com
These models result in a mathematical equation that can calculate the expected property or reactivity of a furan derivative based solely on its computed structural descriptors. digitaloceanspaces.com Such predictive models are highly valuable in materials science and drug discovery for screening large libraries of virtual compounds, prioritizing candidates for synthesis, and guiding the design of new furan derivatives with enhanced properties. researchgate.netdigitaloceanspaces.com For example, a robust QSPR model could predict the corrosion inhibition potential of novel furan compounds before they are synthesized, saving significant time and resources. digitaloceanspaces.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furan |
| Thiophene |
| Furancarboxylic Acid |
| Thiophenecarboxylic Acid |
| Polyfurfuryl Alcohol |
| β-dihydroagarofuran |
Advanced Derivatization and Functionalization Strategies for Material Science Applications
Synthesis of Complex Furan-Containing Molecular Architectures
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Heterocyclic Ring System Transformations from this compound
The inherent reactivity of the furan ring, coupled with the functional handles provided by the two carboxymethyl groups, allows for a range of heterocyclic transformations. These reactions are pivotal in creating larger, more complex molecular architectures.
Synthesis of Pyran and Pyrrole (B145914) Derivatives
The conversion of the five-membered furan ring into six-membered pyran or pyrrole rings represents a significant synthetic challenge and an opportunity to access a diverse range of heterocyclic structures. While direct transformations from this compound are not extensively documented, analogous reactions with other substituted furans provide a blueprint for potential synthetic pathways.
General synthetic strategies for pyran-fused systems often involve intramolecular cyclization reactions. For instance, fused pyran rings can be constructed via intramolecular Heck reactions followed by β-hydride elimination or C-H bond functionalization. espublisher.com While these methods have been applied to various substrates, their direct application to this compound would require initial modification of the carboxymethyl groups to introduce the necessary reactive moieties.
Derivatization to Other Fused Ring Systems
The dicarboxylic acid or diester functionalities of this compound are key to the construction of various fused heterocyclic systems. The reaction of furan-2,3-diones, which could potentially be derived from this compound, with hydrazines offers a route to pyridazine-3,4-diones. researchgate.netasianpubs.org This suggests a plausible pathway for forming fused nitrogen-containing heterocycles from appropriately functionalized 2,3-disubstituted furans.
Furthermore, the synthesis of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole systems, which are of interest for their biological activities and material properties, has been explored. nih.govresearchgate.netmdpi.com These syntheses, however, typically start from precursors other than this compound, such as appropriately substituted furfural (B47365) or other furan carboxylates. For example, furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and used as ligands for metal complexes. nih.gov
The reaction of furan-2,3-dicarboxylic acid esters with hydrazine (B178648) has been reported, leading to the formation of fused heterocyclic systems. acs.org This highlights a potential reactive pathway for the di-ester of this compound to undergo cyclization with binucleophiles like hydrazine to form fused pyridazine-type structures.
Below is a table summarizing potential, though not directly exemplified, synthetic strategies for the transformation of this compound based on analogous reactions.
| Starting Material Analogue | Reagents | Product Type | Potential Application of Analogy |
| 1,4-Diketones | Primary Amines | Pyrroles | Conversion of carboxymethyl groups to a diketone functionality could enable pyrrole ring formation. |
| O-Allylated Phenols | Palladium Catalyst | Fused Pyrans | Functionalization of the furan core or side chains to introduce an allylic group could facilitate intramolecular cyclization. |
| Furan-2,3-diones | Hydrazines | Pyridazinediones | Oxidation of the carboxymethyl side chains to a dione (B5365651) could provide a precursor for fused pyridazine (B1198779) systems. |
| Furan-2,3-dicarboxylic Esters | Hydrazine | Fused Pyridazines | Direct cyclization of the diester of this compound with hydrazine. |
Environmental Fate and Transformation Studies of Furan Carboxymethyl Derivatives Academic Perspective
Chemical Degradation Pathways in Environmental Models
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation. For furan (B31954) derivatives, key pathways include hydrolysis and photodegradation, which dictate their stability in aquatic and terrestrial systems.
Hydrolytic Stability Investigations
Hydrolysis is a primary degradation pathway for many organic compounds in water. However, the furan ring itself is generally stable against hydrolysis under typical environmental pH conditions. The stability of 2,3-Di(carboxymethyl)furan is primarily dictated by the robustness of the furan ring and its attached carboxylic acid functional groups.
Photodegradation Mechanisms and Products
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Furanic compounds can absorb UV light, leading to photochemical reactions. The primary mechanism for photodegradation often involves the formation of reactive intermediates. For perfluorinated carboxylic acids, studies have shown that degradation can proceed through the homolytic breakage of the C-C bond between the alkyl and carboxyl groups, followed by decarboxylation. nih.gov
While direct photolysis of this compound may be slow, indirect photodegradation is often a more significant pathway in sunlit surface waters. This process is mediated by photochemically produced reactive species such as singlet oxygen (¹O₂) and excited triplet states of chromophoric dissolved organic matter (³CDOM). Studies on furan carboxamides have demonstrated that both singlet oxygen and ³CDOM contribute to the photodegradation of furan-containing micropollutants. The specific products of photodegradation would likely include ring-opened species and smaller organic acids, resulting from the breakdown of the furan ring.
Role in Biogeochemical Cycles (e.g., as a breakdown product or intermediate in biomass conversion)
Biogeochemical cycles describe the movement of essential elements through the Earth's systems. mgsubikaner.ac.in Furan derivatives, including this compound, are integral to the modern carbon cycle, particularly in the context of a circular bioeconomy. They serve as key chemical intermediates that link the degradation of biomass to the production of value-added chemicals and materials. researchgate.netnih.govrsc.org
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source. encyclopedia.pub Through acid-catalyzed hydrolysis and dehydration, the C6 sugars (like glucose and fructose) and C5 sugars in these polymers are converted into platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). mdpi.com Subsequent oxidation of these platform molecules yields various furan dicarboxylic acids. acs.orgrsc.org For example, 2,5-FDCA is typically produced from HMF. nih.gov The 2,3-isomer can be synthesized from other sugar-derived precursors, such as galactaric acid, which can be obtained from marine biomass. nih.govnih.govacs.org
The formation of these compounds represents a crucial node in the anthropogenic carbon cycle, redirecting carbon fixed by photosynthesis in biomass into long-lasting products like polymers. The eventual degradation of these bio-based materials, through processes described above or microbial action, releases carbon back into the environment as CO₂ or smaller organic molecules, which can then be re-assimilated by plants, thus closing the cycle. mgsubikaner.ac.in The efficiency of these degradation pathways determines the ultimate environmental persistence of furan-based products and their role in carbon sequestration and cycling.
| Process | Reactant | Major Product Type | Significance |
|---|---|---|---|
| OH Radical Addition | Furan Ring | Unsaturated 1,4-dicarbonyls | Primary atmospheric degradation pathway, leads to ring cleavage. |
| Ozonolysis | Furan Ring | Carbonyls and organic acids | Contributes to atmospheric degradation, especially for substituted furans. |
| Photodegradation | Furan Ring | Ring-opened species, smaller organic acids | Important in sunlit surface waters, often mediated by dissolved organic matter. |
Analytical Methodologies for Research and Quantification of 2,3 Di Carboxymethyl Furan
Chromatographic Separation Techniques for Research Samples
Chromatography is a cornerstone for the analysis of furan (B31954) compounds, providing the necessary separation from complex mixtures to enable accurate quantification. The choice of technique depends largely on the physicochemical properties of the target analyte.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like furan dicarboxylic acids. For compounds analogous to 2,3-Di(carboxymethyl)furan, such as 2,5-furandicarboxylic acid (FDCA), reversed-phase HPLC is a common approach. researchgate.netsemanticscholar.org This method typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The separation is achieved by partitioning the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water with an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acid modifier (e.g., sulfuric or acetic acid), can be adjusted to optimize the retention and separation of the target compounds. researchgate.netnih.govacs.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the furan ring exhibits strong absorbance, such as 265-284 nm. nih.govacs.org
Table 1: Example HPLC Conditions for Analysis of Furan Dicarboxylic Acids and Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Shim-pack GIST C18 (4.6 x 150 mm, 5 µm) acs.org | Supelco C-18 (250 mm x 4.6 mm) semanticscholar.org | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | A: MethanolB: 5 mM ammonium (B1175870) formate (B1220265) (aqueous) acs.org | Water : Acetonitrile : Methanol with 0.025 M H₂SO₄ (90:5:5) semanticscholar.org | A: 0.1% acetic acid in waterB: Methanol nih.gov |
| Flow Rate | 0.08 mL/min (A), 0.42 mL/min (B) acs.org | 0.4 mL/min semanticscholar.org | 0.5 mL/min nih.gov |
| Detection | UV at 265 nm acs.org | UV at 270 nm semanticscholar.org | Diode Array Detector (217-284 nm) nih.gov |
| Column Temp. | 40°C acs.org | 50°C semanticscholar.org | 25°C nih.gov |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Furan dicarboxylic acids like this compound are generally non-volatile due to their polar carboxylic acid groups. Therefore, a derivatization step is required to convert them into more volatile and thermally stable esters, making them amenable to GC analysis. nih.gov
A common derivatization method is methylation, which converts carboxylic acids into their corresponding methyl esters. nih.gov For instance, furan fatty acids have been successfully analyzed by GC after methylation using reagents like sodium methoxide (B1231860) followed by diazomethane (B1218177). nih.gov Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column, such as an Agilent HP-INNOWax column. nih.gov
Table 2: Example GC Conditions for Furan Derivatives
| Parameter | Condition for Derivatized Furan Fatty Acids nih.gov | Condition for Volatile Furans nih.gov |
|---|---|---|
| Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film) | HP-5MS (separation of 10 derivatives) |
| Derivatization | Methylation (sodium methoxide, diazomethane) | Not applicable (volatile analytes) |
| Injector Temp. | Not specified | 280°C |
| Oven Program | 60°C (2 min) -> 160°C (20°C/min) -> 240°C (5°C/min, hold 7 min) | 32°C (4 min) -> 200°C (20°C/min, hold 3 min) |
| Carrier Gas | Not specified | Helium (1 mL/min) |
| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This improvement is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov
For the analysis of furan derivatives, UPLC can significantly reduce analysis time, sometimes by a factor of ten, while improving separation efficiency. nih.gov This technique has been successfully applied to the analysis of furanic derivatives in complex matrices like brandy and for identifying furan metabolites in biological samples. nih.govnih.gov The higher resolution allows for better separation of closely related isomers and metabolites, which is critical for accurate identification and quantification.
Table 3: Example UPLC Conditions for Analysis of Furan Derivatives
| Parameter | Condition 1 (Furanic Derivatives) nih.gov | Condition 2 (Furan Fatty Acids) nih.gov |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Not specified | A: H₂O with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Flow Rate | Not specified | 0.4 mL/min |
| Detection | Not specified | ESI/MS/MS |
| Key Advantage | Analysis time reduced to one-tenth of HPLC time | High sensitivity for trace analysis |
Coupled Analytical Techniques
To achieve the high sensitivity and selectivity required for trace analysis in complex samples, chromatographic systems are often coupled with mass spectrometry detectors.
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of analytes at very low concentrations. This technique combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry.
UPLC/ESI/MS/MS, using electrospray ionization, has been shown to have a higher detection sensitivity for furan fatty acids compared to GC/MS. nih.gov The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly selective detection, minimizing interference from the sample matrix and improving the reliability of analytical results. shimadzu.com This approach is particularly valuable for analyzing complex biological or food samples where the target compound is present at trace levels. nih.govnih.gov
Table 4: Example LC-MS/MS Parameters for Furan Derivative Analysis
| Parameter | UPLC/ESI/MS/MS for Furan Fatty Acids nih.gov | UHPLC-MS/MS for Nitrofuran Residues qub.ac.uk |
|---|---|---|
| LC System | Waters ACQUITY UPLC | Exion UHPLC system |
| Column | CSH C18 (2.1 x 100 mm, 1.7 µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) |
| MS System | Not specified | AB Sciex 5500+ QTRAP |
| Ionization | Electrospray Ionization (ESI) | TurboV Ion Source |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Not specified |
| Key Feature | Sensitivity >2,000-fold higher than non-derivatized analysis | Rapid confirmatory analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile furan derivatives. researchgate.net For non-volatile compounds like this compound, GC-MS analysis would follow the necessary derivatization step to increase volatility. The mass spectrometer provides detailed structural information, enabling confident peak identification based on mass spectra and retention times.
For analyzing trace concentrations in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. nih.govmdpi.comnih.gov By using modes like multiple reaction monitoring (MRM), GC-MS/MS can effectively filter out background noise and interfering compounds, leading to more reliable and accurate quantification, even at ng/g levels. shimadzu.commdpi.com Techniques like headspace (HS) and solid-phase microextraction (SPME) are often used for sample introduction, especially for volatile compounds, to concentrate the analytes and reduce matrix effects. researchgate.netrestek.com
Table 5: Example GC-MS Systems for Furan Derivative Analysis
| Parameter | GC-MS/MS for Volatile Furans mdpi.com | GC-MS for Volatile Furans restek.com |
|---|---|---|
| System | Gas Chromatography–Tandem Mass Spectrometry | Gas Chromatography-Mass Spectrometry |
| Column | HP-5MS | Not specified |
| Sample Prep | Carboxen-polydimethylsiloxane SPME arrow | Headspace (HS) or HS-SPME |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Analysis Time | < 9.5 minutes | < 14 minutes |
| Key Advantage | High selectivity and resolution of isomers | Good retention and separation |
Sample Preparation Strategies for Research Applications
Effective sample preparation is crucial for isolating this compound from complex matrices and concentrating it to detectable levels. The choice of method depends on the sample matrix (e.g., biological fluids, environmental samples) and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) is a fundamental technique for the extraction of organic acids from aqueous samples. For dicarboxylic acids like this compound, the sample is typically acidified to protonate the carboxyl groups, thereby reducing their polarity and increasing their solubility in organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. A comparative study on urinary organic acids showed that while LLE can be a cost-effective option, its recovery rates may be lower than solid-phase extraction nih.gov.
Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, often yielding cleaner extracts and higher recoveries nih.gov. Various sorbent materials can be employed for the extraction of polar compounds like dicarboxylic acids. For polar organic compounds, including carboxylic acids, from aqueous samples, specialized resin beds can be utilized techbriefs.com. The general steps in SPE involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. The choice of sorbent is critical and depends on the specific properties of the analyte and the matrix.
| Extraction Method | Principle | Typical Solvents/Sorbents | Reported Recovery Rates (for similar analytes) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Ethyl acetate, Diethyl ether | 77.4% nih.gov | Cost-effective, simple procedure. | Lower recovery, potential for emulsions, larger solvent consumption. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | Reversed-phase (C18), Ion-exchange resins. | 84.1% nih.gov | High recovery, high selectivity, cleaner extracts, automation potential. | Higher cost of consumables. |
Derivatization is a key step in the analysis of polar compounds like this compound, particularly for gas chromatography (GC) which requires volatile and thermally stable analytes. The primary goal is to convert the polar carboxylic acid groups into less polar, more volatile derivatives.
Esterification is the most common derivatization technique for carboxylic acids, converting them into their corresponding esters. This process significantly increases their volatility, making them suitable for GC analysis.
Diazomethane (CH₂N₂) : This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters under mild conditions wordpress.commasterorganicchemistry.com. However, it is highly toxic and explosive, requiring special handling precautions masterorganicchemistry.com.
Trimethylsilyldiazomethane (TMS-diazomethane) : A safer alternative to diazomethane, TMS-diazomethane also forms methyl esters with high efficiency wordpress.com. It is more stable and commercially available in solution, though it may react slower than diazomethane wordpress.com.
Boron Trifluoride-Methanol (BF₃-Methanol) : This is a widely used reagent for the preparation of methyl esters of fatty acids and can be applied to other carboxylic acids nih.govresearchgate.netthermofisher.com. The reaction typically requires heating. While effective, it can sometimes lead to the formation of artifacts with unsaturated compounds researchgate.net.
Acetyl Chloride/Alcohol : A simple and rapid method for esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol for methyl esters) in the presence of acetyl chloride. The reaction conditions, such as temperature and time, can be optimized depending on the specific acid masterorganicchemistry.com.
Pentafluorobenzyl (PFB) Bromide : This reagent is used to form PFB esters. This derivatization is particularly advantageous for detection by negative ion chemical ionization (NICI) mass spectrometry, which can provide very high sensitivity nih.gov.
| Esterification Reagent | Derivative Formed | Reaction Conditions | Advantages | Disadvantages |
| Diazomethane | Methyl ester | Room temperature, instantaneous | High yield, few by-products. | Highly toxic and explosive. |
| TMS-diazomethane | Methyl ester | Room temperature | Safer than diazomethane, high yield. | Slower reaction, potential for by-products. |
| BF₃-Methanol | Methyl ester | Heating required | Commercially available, effective for various acids. | Potential for artifact formation with certain structures. |
| Acetyl Chloride/Alcohol | Corresponding alkyl ester | Mild heating | Simple, rapid. | Reaction conditions may need optimization. |
| PFB Bromide | Pentafluorobenzyl ester | Heating | Enhances sensitivity for NICI-MS detection. | Reagent can be a lachrymator. |
While esterification is the primary method for derivatizing the carboxylic acid groups of this compound, other derivatization strategies exist for different analytical purposes, especially for liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency. For instance, coupling with primary amines can be used to improve detection in LC-MS analysis semanticscholar.org.
Derivatization Procedures for Enhanced Detectability
Advanced Detection Methods for Trace Analysis in Research Contexts
For the trace analysis of this compound, highly sensitive and selective detection methods are required.
Gas Chromatography-Mass Spectrometry (GC-MS) , particularly after derivatization, is a powerful technique for the quantification of dicarboxylic acids in complex samples like urine nih.govresearchgate.netnih.gov. The use of selected ion monitoring (SIM) can significantly improve the sensitivity and selectivity of the analysis nih.gov.
Tandem Mass Spectrometry (MS/MS) , coupled with either GC or LC, offers superior performance for trace quantification. In GC-MS/MS, specific precursor-to-product ion transitions are monitored, which minimizes matrix interference and enhances the signal-to-noise ratio. This is particularly useful for analyzing complex biological or environmental samples researchgate.net. LC-MS/MS is also a powerful tool for the analysis of organic acids, offering high sensitivity and selectivity without the need for derivatization to increase volatility, although derivatization can be used to improve ionization researchgate.netelsevierpure.comnih.govmdpi.com. High-resolution mass spectrometry (HRMS) coupled with GC or LC can provide accurate mass measurements, which aids in the confident identification of analytes in complex matrices nih.govjeol.com.
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an emerging technique that can separate ions based on their size, shape, and charge. This is particularly valuable for the separation of isomers, which can be challenging to resolve by chromatography alone nih.govnih.govfrontiersin.orgrsc.orgresearchgate.net. Given that this compound has structural isomers, such as 2,5-furandicarboxylic acid, IMS could be a valuable tool for their unambiguous identification and quantification.
| Detection Method | Principle | Typical Application | Advantages |
| GC-MS | Separation by GC, detection by mass spectrometry. | Quantification of derivatized dicarboxylic acids in biological fluids. | Good resolution, high sensitivity with SIM. |
| GC-MS/MS & LC-MS/MS | Separation by chromatography, precursor ion selection and fragmentation for detection. | Trace quantification in complex matrices (e.g., food, environmental samples). | Excellent selectivity and sensitivity, reduced matrix effects. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Identification of unknown compounds and confirmation of knowns in complex samples. | High confidence in compound identification. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on size and shape prior to MS detection. | Separation and identification of isomeric compounds. | Ability to resolve structurally similar isomers. |
Q & A
Basic Research Questions
Q. What catalytic systems are effective for synthesizing 2,3-Di(carboxymethyl)furan, and how do reaction conditions influence yield?
- Methodological Answer : Palladium-catalyzed cycloisomerization in green solvents (e.g., glycerol) has been used for similar furan derivatives, offering high efficiency and reduced environmental impact . Optimization should include screening transition-metal catalysts (e.g., Ru, Pd) and solvent polarity to stabilize intermediates. Reaction parameters like temperature (80–120°C) and catalyst loading (1–5 mol%) must be systematically varied, with yield monitored via GC-MS or HPLC.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm proton environments and carbonyl positions, FTIR for carboxylic O-H stretches (~2500–3000 cm⁻¹), and X-ray crystallography for absolute configuration. For example, in related dihydrofuran derivatives, ketone carbonyls exhibit IR peaks at ~1700 cm⁻¹, while carboxymethyl groups show distinct splitting in DEPT-135 NMR .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Due to the flammability of dihydrofuran analogs (flash point: -1°C), use inert atmospheres (N₂/Ar) and explosion-proof equipment. Personal protective equipment (N95 masks, gloves) is mandatory, as substituted furans may cause CNS depression or irritation . Store under refrigeration (2–8°C) with desiccants to prevent hydrolysis.
Q. Which solvents optimize the solubility of this compound for synthetic applications?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to carboxylic group interactions. For cross-coupling reactions, mix with ethanol/water (1:1) to balance solubility and reactivity. Solubility parameters (Hansen, Hildebrand) should be calculated and validated experimentally .
Advanced Research Questions
Q. How do carboxymethyl substituents alter the thermal degradation pathways of dihydrofuran derivatives under oxidative conditions?
- Methodological Answer : Conduct shock-tube or rapid compression machine experiments to study ignition delays. Compare with 2,3-dihydrofuran at 800–1200 K, carboxymethyl groups may accelerate decomposition via β-scission, forming CO₂ and formaldehyde. Use DFT to map potential energy surfaces for key intermediates .
Q. What computational approaches resolve contradictions in reaction kinetics for dihydrofuran derivatives?
- Methodological Answer : Apply multi-scale kinetic modeling (e.g., RMG, Cantera) to reconcile discrepancies between experimental and theoretical rate constants. For example, QTAIM analysis reveals that stacking interactions in dimers stabilize transition states, reducing activation energies by 10–15 kJ/mol . Validate with pressure-dependent studies (0.1–10 atm).
Q. Can non-covalent interactions in this compound dimers be exploited for supramolecular assembly?
- Methodological Answer : Use QTAIM and NCI index analyses to identify C–H⋯O hydrogen bonds (3.0–3.5 Å) and π-π stacking (3.8 Å interplanar distance). In furan dimers, these interactions contribute 20–30 kJ/mol stabilization energy. Experimentally, probe dimer stability via variable-temperature NMR or crystallography .
Q. How do substituent effects modulate the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Perform TD-DFT calculations to assess HOMO-LUMO gaps. Carboxymethyl groups lower the gap by 0.5–1.0 eV compared to unsubstituted furans, enhancing charge transfer. Validate via UV-Vis (λmax shifts > 50 nm) and cyclic voltammetry (Ered/ox shifts by 200–300 mV) .
Key Recommendations for Researchers
- Synthesis : Prioritize Pd-based catalysts in green solvents to minimize byproducts .
- Safety : Adhere to HTFOEL guidelines (1 ppbv) for substituted furans due to potential hepatotoxicity .
- Characterization : Combine experimental (XRD, FTIR) and computational (QTAIM) methods for robust structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
